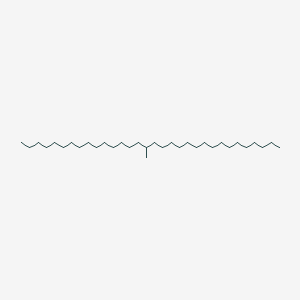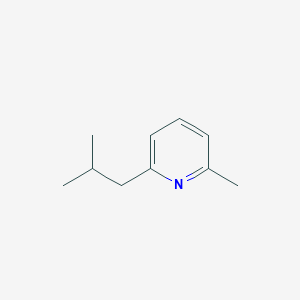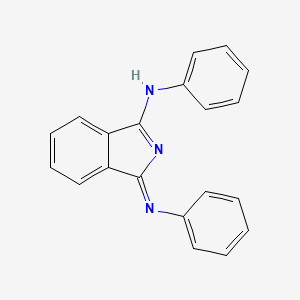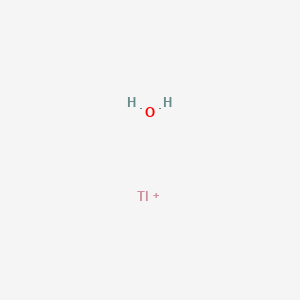
Thallium(1+);hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium(1+);hydrate, also known as thallium(I) hydrate, is a compound consisting of thallium in its +1 oxidation state combined with water molecules. Thallium is a post-transition metal with the symbol Tl and atomic number 81. It is known for its high toxicity and has limited commercial applications .
Méthodes De Préparation
Thallium(1+);hydrate can be synthesized through various methods. One common approach involves the reaction of thallium(I) salts with water. For example, thallium(I) nitrate can be dissolved in water to form thallium(I) hydrate. Industrial production methods often involve the extraction of thallium from minerals such as zinc and lead ores, followed by purification and hydration processes .
Analyse Des Réactions Chimiques
Thallium(1+);hydrate undergoes several types of chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can undergo substitution reactions with halogens to form thallium halides.
Hydrolysis: Thallium(I) reacts with water to form thallium hydroxide and hydrogen gas.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various halogens. Major products formed from these reactions include thallium(III) oxide, thallium halides, and thallium hydroxide .
Applications De Recherche Scientifique
Thallium(1+);hydrate has several scientific research applications:
Chemistry: It is used in the synthesis of other thallium compounds and as a reagent in various chemical reactions.
Biology: Thallium compounds are used in biological studies to understand their toxic effects on living organisms.
Mécanisme D'action
The mechanism of action of thallium(1+);hydrate involves its interaction with cellular components. Thallium ions can interfere with potassium-regulated processes in cells, leading to disruption of cellular functions. Thallium can also induce oxidative stress and damage cellular structures, contributing to its toxicity .
Comparaison Avec Des Composés Similaires
Thallium(1+);hydrate can be compared with other thallium compounds such as thallium(III) oxide and thallium halides. Unlike thallium(III) compounds, thallium(I) compounds are generally more stable and less reactive. Similar compounds include rubidium salts, which share similar crystal structures and chemical properties with thallium(I) salts .
Conclusion
This compound is a compound with significant scientific and industrial applications, despite its high toxicity. Its unique chemical properties and reactivity make it a valuable compound for research and various industrial processes.
Propriétés
Numéro CAS |
61003-61-0 |
|---|---|
Formule moléculaire |
H2OTl+ |
Poids moléculaire |
222.399 g/mol |
Nom IUPAC |
thallium(1+);hydrate |
InChI |
InChI=1S/H2O.Tl/h1H2;/q;+1 |
Clé InChI |
QGYXCSSUHCHXHB-UHFFFAOYSA-N |
SMILES canonique |
O.[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




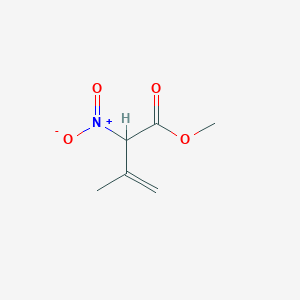
![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)
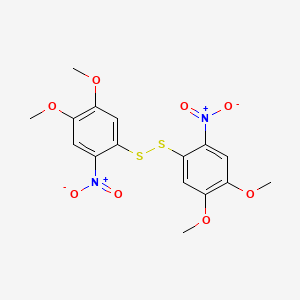
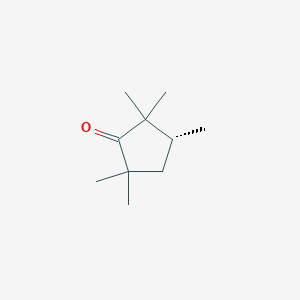

![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)



